Cas no 2138176-13-1 (4-phenyl-2-(pyrimidin-2-yl)butan-2-amine)

4-Phenyl-2-(pyrimidin-2-yl)butan-2-amine is a structurally distinct amine derivative featuring both phenyl and pyrimidinyl substituents. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate for the synthesis of bioactive molecules. The presence of the pyrimidine moiety enhances its utility in designing compounds with targeted binding properties, particularly in kinase inhibition or receptor modulation applications. Its well-defined molecular structure allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound’s stability and synthetic accessibility further contribute to its suitability for exploratory research in drug discovery and development.
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine structure
2138176-13-1 structure
商品名:4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
CAS番号:2138176-13-1
MF:C14H17N3
メガワット:227.304882764816
CID:5962947
PubChem ID:165847219

4-phenyl-2-(pyrimidin-2-yl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
    • 2138176-13-1
    • EN300-1122065
    • インチ: 1S/C14H17N3/c1-14(15,13-16-10-5-11-17-13)9-8-12-6-3-2-4-7-12/h2-7,10-11H,8-9,15H2,1H3
    • InChIKey: DCLWKJXNPDZHPG-UHFFFAOYSA-N
    • ほほえんだ: NC(C1N=CC=CN=1)(C)CCC1C=CC=CC=1

計算された属性

  • せいみつぶんしりょう: 227.142247555g/mol
  • どういたいしつりょう: 227.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 220
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 51.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4-phenyl-2-(pyrimidin-2-yl)butan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122065-10g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1122065-1g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
1g
$842.0 2023-10-27
Enamine
EN300-1122065-0.05g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1122065-10.0g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1
10g
$7312.0 2023-06-09
Enamine
EN300-1122065-1.0g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1
1g
$1701.0 2023-06-09
Enamine
EN300-1122065-0.1g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1122065-0.5g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1122065-2.5g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1122065-5.0g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1
5g
$4930.0 2023-06-09
Enamine
EN300-1122065-0.25g
4-phenyl-2-(pyrimidin-2-yl)butan-2-amine
2138176-13-1 95%
0.25g
$774.0 2023-10-27

4-phenyl-2-(pyrimidin-2-yl)butan-2-amine 関連文献

4-phenyl-2-(pyrimidin-2-yl)butan-2-amineに関する追加情報

Recent Advances in the Study of 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine (CAS: 2138176-13-1)

The compound 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine (CAS: 2138176-13-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical applications. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions in drug development.

One of the key areas of investigation has been the compound's interaction with specific biological targets. Preliminary studies suggest that 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine exhibits selective binding affinity towards certain neurotransmitter receptors, making it a candidate for the treatment of neurological disorders. Researchers have employed advanced computational modeling and in vitro assays to characterize these interactions, revealing high specificity and potency. These findings are particularly relevant for the development of novel therapeutics for conditions such as depression, anxiety, and neurodegenerative diseases.

In addition to its neurological applications, recent research has explored the compound's potential in oncology. Studies have demonstrated that 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine can modulate key signaling pathways involved in cancer cell proliferation and survival. For instance, it has been shown to inhibit the activity of certain kinases that are frequently dysregulated in various cancers. These findings highlight the compound's potential as a targeted therapy, with ongoing preclinical studies evaluating its efficacy and safety in animal models.

The synthesis and optimization of 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine have also been a focus of recent research. Advances in synthetic chemistry have enabled the development of more efficient and scalable routes for its production. Researchers have also explored structural modifications to enhance its pharmacokinetic properties, such as bioavailability and metabolic stability. These efforts are critical for translating the compound's therapeutic potential into viable drug candidates.

Despite these promising developments, challenges remain in the clinical translation of 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine. Issues such as off-target effects, potential toxicity, and formulation stability need to be addressed through rigorous preclinical and clinical testing. Collaborative efforts between academia and industry are essential to overcome these hurdles and accelerate the compound's progression through the drug development pipeline.

In conclusion, the recent research on 4-phenyl-2-(pyrimidin-2-yl)butan-2-amine (CAS: 2138176-13-1) underscores its potential as a versatile therapeutic agent. Its applications in neurology and oncology, coupled with advances in synthetic chemistry, position it as a promising candidate for further investigation. Continued research and development efforts will be crucial to fully realize its therapeutic potential and bring it closer to clinical application.

おすすめ記事

推奨される供給者
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing jingzhu bio-technology Co., Ltd.